molecular formula C23H28ClN B193715 Butenafine hydrochloride CAS No. 101827-46-7

Butenafine hydrochloride

Cat. No.: B193715
CAS No.: 101827-46-7
M. Wt: 353.9 g/mol
InChI Key: LJBSAUIFGPSHCN-UHFFFAOYSA-N
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Description

Butenafine hydrochloride is a synthetic benzylamine antifungal agent. It is primarily used in topical formulations to treat various fungal infections, including athlete’s foot, ringworm, and jock itch. The compound is known for its effectiveness against a broad spectrum of dermatophytes and yeast infections .

Scientific Research Applications

Chemistry

In chemistry, butenafine hydrochloride is studied for its unique structural properties and reactivity. Researchers explore its potential as a precursor for synthesizing other benzylamine derivatives .

Biology

Biologically, this compound is investigated for its antifungal activity. Studies focus on its efficacy against different fungal strains and its potential use in treating resistant infections .

Medicine

Medically, this compound is widely used in topical formulations to treat fungal infections. Its effectiveness and safety profile make it a preferred choice for dermatological applications .

Industry

In the industrial sector, this compound is used in the formulation of various antifungal creams and ointments. Its stability and ease of formulation contribute to its widespread use in pharmaceutical products .

Safety and Hazards

Butenafine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with plenty of water and seek medical attention .

Future Directions

Butenafine hydrochloride is mainly prescribed as a treatment for dermatophytosis . It has been discovered to block the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteolytic activity . At doses less than 10 μM, butenafine inhibited SARS-CoV-2 activity by 50% . This suggests potential future directions for the use of this compound in the treatment of viral infections .

Biochemical Analysis

Biochemical Properties

Butenafine hydrochloride’s mechanism of action involves the synthesis inhibition of sterols . Specifically, it acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .

Cellular Effects

This compound exerts its antifungal activity through the alteration of cellular membranes . This results in increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the synthesis of ergosterol by binding to and inhibiting squalene epoxidase . This enzyme is in the pathway used for the creation of the sterols needed in fungal cell membranes . Lacking ergosterol, the cell membranes increase in permeability, allowing their contents to leak out . Furthermore, inhibition of squalene epoxidase leads to a toxic buildup of squalene .

Temporal Effects in Laboratory Settings

It is known that this compound is well-tolerated as a topical antifungal .

Dosage Effects in Animal Models

The guinea pig has been the most often used animal model to evaluate the efficacy of antifungal compounds against dermatophytes .

Metabolic Pathways

This compound’s metabolic pathway involves the synthesis inhibition of sterols . It acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .

Subcellular Localization

It is known that it works by inhibiting the synthesis of ergosterol, a major component of the fungal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butenafine hydrochloride is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzyl chloride with N-methyl-1-naphthylmethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Butenafine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield various alkylated derivatives of butenafine .

Comparison with Similar Compounds

Similar Compounds

Comparison

Butenafine hydrochloride is structurally related to terbinafine and naftifine, both of which are also squalene epoxidase inhibitors. this compound exhibits superior activity against certain fungal strains, particularly Candida albicans. Unlike clotrimazole and miconazole, which belong to the azole class of antifungals, this compound is a benzylamine derivative, offering a different mechanism of action and potentially fewer side effects .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSAUIFGPSHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048589
Record name Butenafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101827-46-7
Record name Butenafine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101827-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butenafine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTENAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3.43 g of N-methyl-naphthylmethylamine, 3.65 g of 4-tert-butylbenzyl chloride, 2.33 g of anhydrous sodium carbonate and 20 ml of dimethyl formamide was stirred at 50° C. for 16 hours. The reaction mixture was poured into water and extracted with benzene, and the benzene solution was washed with water. After distilling away benzene, 3 ml of concentrated hydrochloric acid was added at cooling. An excess of hydrochloric acid was removed under reduced pressure and a suitable amount of acetone was added. White crystal (5.9 g) was precipitated and was filtered. N-(4-tertbutylbenzyl)-N-methyl-lnaphthylmethylamine hydrochloride of white plate crystal (Compound of Example 1) was obtained by recrystallization from acetone/ethanol. Melting point: 210° to 212° C.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3.43 g of N-methyl-naphthylmethylamine, 3.65 g of 4-tert-butylbenzyl chloride, 2.33 g of anhydrous sodium carbonate and 20 ml of dimethyl formamide was stirred at 50° C. for 16 hours. The reaction mixture was poured into water and extracted with benzene, and the benzene solution was washed with water. After distilling away benzene, 3 ml of concentrated hydrochloric acid was added at cooling. An excess of hydrochloric acid was removed under reduced pressure and a suitable amount of acetone was added. White crystal (5.9 g) was precipitated and was filtered. N-(4-tert-butylbenzyl)-N-methyl-1-naphthylmethylamine hydrochloride of white plate crystal (Compound of Example 1) was obtained by recrystallization from acetone/ethanol. Melting point: 210° to 212° C.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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